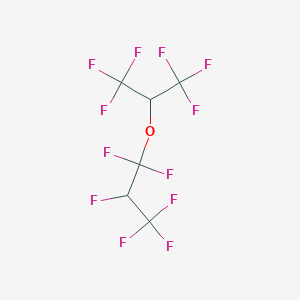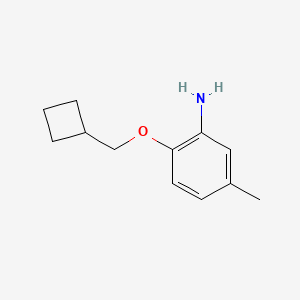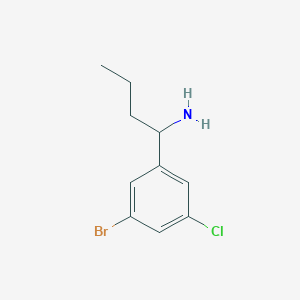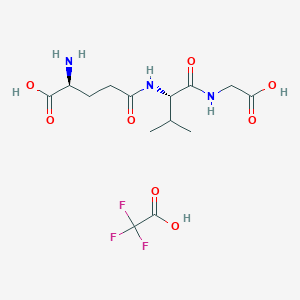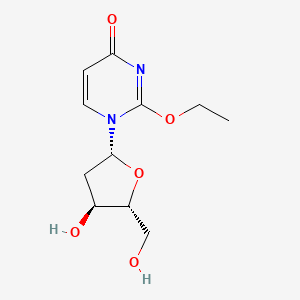
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This compound, in particular, is characterized by its ability to form strong ionic bonds, making it useful in a variety of chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride typically involves the reaction of N,N-dimethyl-2-propen-1-amine with a fluorinating agent. One common method is to react N,N-dimethyl-2-propen-1-amine with hydrogen fluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the raw materials, the controlled addition of the fluorinating agent, and the subsequent purification of the final product to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Polymerization Reactions: The presence of the propenyl group allows for polymerization reactions, forming homopolymers or copolymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like chloride or bromide, and nucleophiles such as hydroxide or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Polymerization Reactions: Products include homopolymers and copolymers with varying properties depending on the monomers used.
Aplicaciones Científicas De Investigación
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cell membranes and ion channels due to its ionic properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the production of polymers, coatings, and adhesives due to its ability to form strong ionic bonds.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride involves its ability to interact with negatively charged surfaces, such as bacterial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form strong ionic bonds makes it useful in various chemical processes, including polymerization and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, bromide
- N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties compared to its chloride and bromide counterparts. The fluoride ion is smaller and more electronegative, leading to stronger ionic interactions and different reactivity patterns. This makes the fluoride compound particularly useful in applications requiring strong ionic bonds and specific reactivity.
Propiedades
Número CAS |
65567-07-9 |
|---|---|
Fórmula molecular |
C8H16FN |
Peso molecular |
145.22 g/mol |
Nombre IUPAC |
dimethyl-bis(prop-2-enyl)azanium;fluoride |
InChI |
InChI=1S/C8H16N.FH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 |
Clave InChI |
SKOQXEHJFVOJOM-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC=C)CC=C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


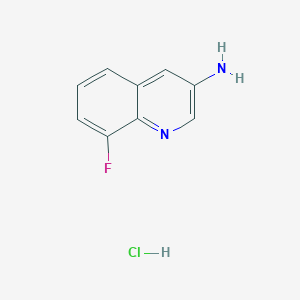



![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
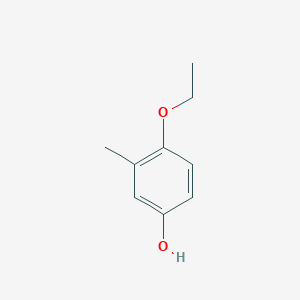
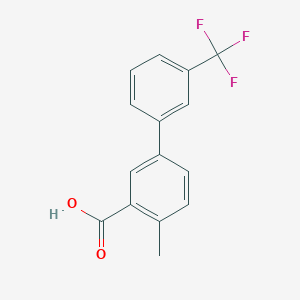
amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

